1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
Overview
Description
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyridine ring, with a cyano group at the 5-position
Mechanism of Action
Target of Action
It is known that pyrazolo-pyridine compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Mode of Action
It is known that these compounds have a close similarity with the purine bases adenine and guanine , which suggests that they may interact with biological targets in a similar manner.
Biochemical Pathways
Given their potential biomedical applications, it can be inferred that these compounds may interact with various biochemical pathways related to antibacterial, antiviral, antifungal, and antitumor activity .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related pyrazolopyridines have shown cytotoxic activity against colon, breast, and lung carcinoma cells
Molecular Mechanism
It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, such as enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile can be synthesized through several methods[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo[3,4-b ...](https://pubs.rsc.org/en/content/articlepdf/2023/RA/D2RA07521K). One common approach involves the cyclization of appropriate precursors such as pyridine derivatives and hydrazines under acidic or basic conditions[{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b .... Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with acidic catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H)[{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of non-toxic catalysts and solvent-free conditions, are often employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyrazolopyridines.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile has garnered interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties[_{{{CITATION{{{_3{One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo 3,4 ....
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is structurally similar to other pyrazolopyridines, such as 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate and 4,6-Diamino-1,3-diphenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_4{Green synthesis of highly functionalized heterocyclic bearing pyrazole ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01053-7). These compounds share the pyrazole-pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
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Biological Activity
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
Chemical Structure : The compound features a fused pyrazole and pyridine ring system with a carbonitrile group at position 5. Its structure is critical for its biological activity, allowing it to interact with various biological targets.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism underpins its potential as an anticancer agent.
Key Interactions
- Cyclin-Dependent Kinases (CDKs) : Inhibition leads to disruption of cell cycle progression.
- Protein Kinases : The compound also interacts with various protein kinases involved in signal transduction pathways.
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
In Vivo Studies
Animal model studies indicate that low to moderate doses of the compound effectively inhibit tumor growth while minimizing toxicity. This suggests a favorable therapeutic window for potential clinical applications.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the compound's anticancer properties, it was found to significantly reduce the proliferation of cancer cells through CDK inhibition, leading to apoptosis. The study utilized various cancer cell lines to assess the efficacy and mechanism of action.
Case Study 2: Enzyme Inhibition
Another investigation highlighted the compound's role as an enzyme inhibitor, showing promise in targeting tropomyosin receptor kinases (TRKs) associated with cancer proliferation. This was corroborated by molecular docking studies that illustrated strong binding affinity between the compound and TRKs.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Antimicrobial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity beyond anticancer properties .
- Structural Modifications : Variations in substituents on the pyrazolo-pyridine scaffold have been linked to enhanced biological activity, demonstrating the importance of chemical modifications in drug design .
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFIJOAWVYGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663719 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-50-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.